

Intraperitoneal Administration of Sha-68: A Guide for Preclinical Research

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Compound of Interest

Compound Name: Sha-68

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedures for the intraperitoneal (i.p.) administration of **Sha-68**, a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR).[1][2] **Sha-68** is a valuable tool for investigating the physiological and pharmacological roles of the NPS/NPSR system in vivo.[3][4] These protocols are intended for use by researchers in neuroscience, pharmacology, and drug development. The provided methodologies are based on established in vivo studies and include details on preparation, administration, and expected outcomes.

Introduction

Sha-68, chemically known as 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide, is a non-peptide antagonist of the Neuropeptide S receptor.[1][4] It functions by blocking NPS-induced intracellular calcium mobilization.[3][4] In animal models, peripheral administration of **Sha-68** has been shown to antagonize the central effects of NPS, such as hyperlocomotion and stereotypic behaviors.[3][4] Due to its ability to penetrate the blood-brain barrier and reach pharmacologically relevant concentrations in the brain after intraperitoneal injection, **Sha-68** is a critical tool for studying the NPS system.[3][4]

Data Presentation

In Vitro Potency of Sha-68

Receptor Variant	IC50 (nM)	Reference
Human NPSR Asn107	22.0	[5]
Human NPSR Ile107	23.8	[5]
Mouse NPSR	48.7 ± 14.7	[3]

In Vivo Efficacy of Sha-68 (50 mg/kg, i.p.) in Mice

Behavioral Effect of NPS (1 nmole, i.c.v.)	Antagonism by Sha-68	Reference
Increased Horizontal Activity	~50% reduction	[3]
Increased Vertical Activity & Stereotypic Behavior	Partial antagonism	[3]
Arousal-promoting action	Fully prevented	[2]

Pharmacokinetic Parameters of Sha-68 in Mice

Administration Route	Dose (mg/kg)	Half-life (T1/2)	Clearance (CL)	Volume of Distribution (Vss)	Reference
Intravenous (i.v.)	1	0.74 hours	4.29 mL/min/kg	2.53 L/kg	[5]
Intraperitoneal (i.p.)	2.5	0.43 hours	4.56 mL/min/kg	Not Reported	[5]

Experimental Protocols

Protocol 1: Preparation of Sha-68 for Intraperitoneal Administration

Materials:

- **Sha-68** powder
- Cremophor EL
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile filters (0.22 µm)
- Sterile syringes and needles

Procedure:

- **Vehicle Preparation:** Prepare a 10% Cremophor EL solution by mixing one part Cremophor EL with nine parts sterile saline or PBS.
- **Weighing **Sha-68**:** Accurately weigh the required amount of **Sha-68** powder based on the desired final concentration and injection volume.
- **Dissolution:**
 - Add the weighed **Sha-68** to a sterile microcentrifuge tube.
 - Add the 10% Cremophor EL vehicle to the tube. The volume should be calculated to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse receiving 10 mL/kg).
 - Vortex the mixture thoroughly until the **Sha-68** is completely dissolved. Gentle warming may be required to aid dissolution, but care should be taken to avoid degradation.
- **Sterilization:** Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
- **Storage:** It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal Administration of Sha-68 in Mice

Materials:

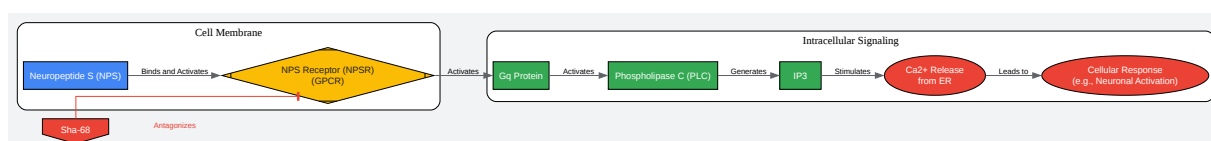
- Prepared **Sha-68** solution
- Experimental animals (e.g., male C57BL/6 mice)
- Appropriate animal restraints
- Sterile syringes (e.g., 1 mL) with needles (e.g., 25-27 gauge)
- Animal scale

Procedure:

- **Animal Handling:** Acclimatize the mice to the experimental room for at least 2 hours before the procedure.
- **Dosage Calculation:** Weigh each mouse immediately before injection to accurately calculate the volume of **Sha-68** solution to be administered. The typical injection volume is 10 mL/kg.
- **Administration:**
 - Securely restrain the mouse, exposing the abdomen.
 - Tilt the mouse slightly with its head pointing downwards.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
 - Gently inject the calculated volume of the **Sha-68** solution.
 - Withdraw the needle and return the mouse to its cage.

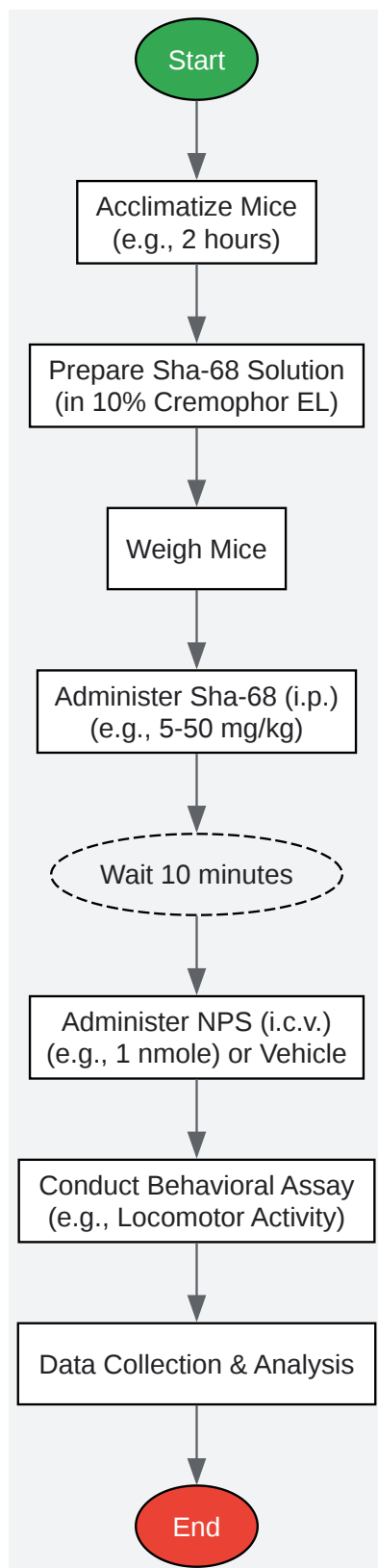
- Timing: For antagonizing the effects of centrally administered NPS, **Sha-68** is typically injected 10 minutes prior to the intracerebroventricular (i.c.v.) injection of NPS.[3]
- Observation: Monitor the animals for any adverse reactions following the injection.

Visualization of Pathways and Workflows



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Caption: **Sha-68** Signaling Pathway Antagonism.



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Caption: In Vivo Experimental Workflow for **Sha-68**.

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- To cite this document: BenchChem. [Intraperitoneal Administration of Sha-68: A Guide for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662370#intraperitoneal-administration-of-sha-68-experimental-procedure]

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